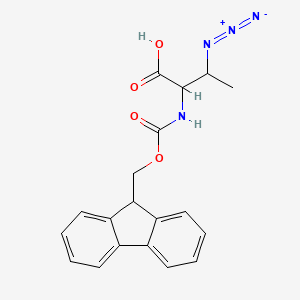![molecular formula C19H21N5O2 B13394847 6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and a methyl group. It has garnered interest due to its potential pharmacological and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclocondensation reaction involving a suitable aldehyde and an amine.
Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid or a similar nitrating agent.
Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to the modulation of various biological pathways. The piperazine ring can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)pyridine: Similar structure but lacks the piperazine ring.
6-Methyl-2-(4-nitrophenyl)-imidazo[1,2-a]pyridine: Similar structure but with a different position of the nitrophenyl group.
3-(3-Nitrophenyl)-2-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine: Similar structure but with a different substitution pattern.
属性
分子式 |
C19H21N5O2 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
6-methyl-2-(3-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21N5O2/c1-14-5-6-18-21-19(15-3-2-4-16(11-15)24(25)26)17(23(18)12-14)13-22-9-7-20-8-10-22/h2-6,11-12,20H,7-10,13H2,1H3 |
InChI 键 |
UCDZOVKURGWDFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


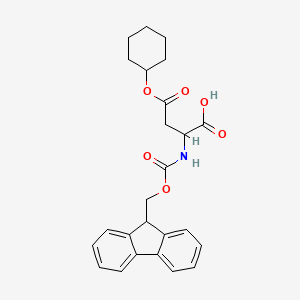
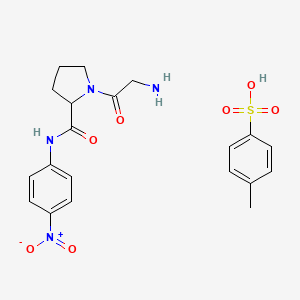
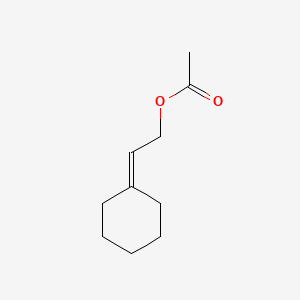
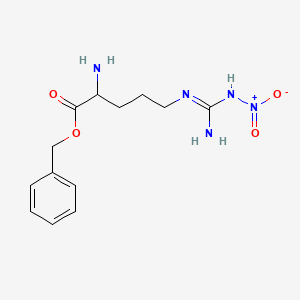
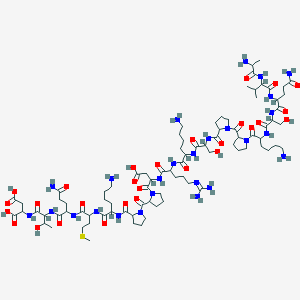
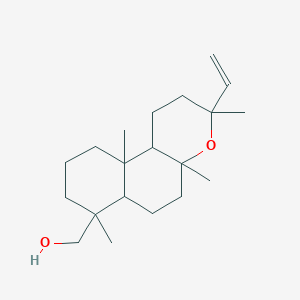
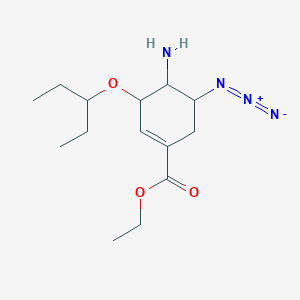
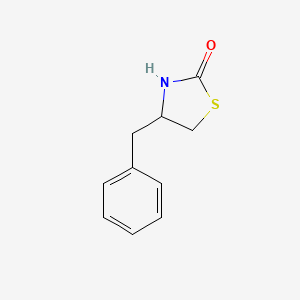
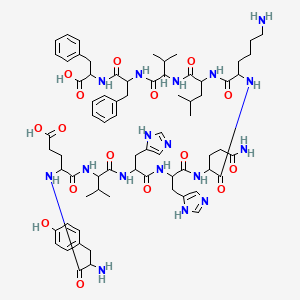
![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)
